molecular formula C10H13IO3 B12608728 Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate CAS No. 918313-66-3

Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate

Cat. No.: B12608728
CAS No.: 918313-66-3
M. Wt: 308.11 g/mol
InChI Key: DVUANUMLMTVKSL-SECBINFHSA-N
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Description

Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate is a complex organic compound with a unique structure that includes an ethyl ester, a hydroxyl group, an iodine atom, and a conjugated enyne system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the esterification of a suitable carboxylic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols).

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate can be compared with other compounds having similar functional groups, such as:

Properties

CAS No.

918313-66-3

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate

InChI

InChI=1S/C10H13IO3/c1-3-14-10(13)5-4-9(12)6-8(2)7-11/h7,9,12H,3,6H2,1-2H3/t9-/m1/s1

InChI Key

DVUANUMLMTVKSL-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C#C[C@H](CC(=CI)C)O

Canonical SMILES

CCOC(=O)C#CC(CC(=CI)C)O

Origin of Product

United States

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